
T-1095
Overview
Description
T-1095 is a synthetic compound that acts as an inhibitor of sodium-glucose cotransporters (SGLTs) and facilitative glucose transporter 2 (GLUT2). It is primarily used in research for its potential to treat type 2 diabetes by inhibiting renal glucose reabsorption, thereby promoting glucose excretion through urine .
Preparation Methods
T-1095 is synthesized from phlorizin, a natural compound known for its ability to inhibit sodium-glucose cotransporters. The synthetic route involves the conversion of phlorizin into a methyl carbonate prodrug, which is then absorbed into the circulation and rapidly converted in the liver to the active metabolite T-1095A . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
T-1095 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced to its active form, T-1095A, in the liver.
Substitution: this compound can undergo substitution reactions, particularly in the presence of specific enzymes in the body.
Common reagents and conditions used in these reactions include enzymes such as cytochrome P450 for oxidation and reduction reactions. The major products formed from these reactions are the active metabolite T-1095A and other minor metabolites .
Scientific Research Applications
T-1095 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of sodium-glucose cotransporters.
Biology: Investigated for its effects on glucose metabolism and renal function.
Industry: Utilized in the development of new antidiabetic drugs and therapies.
Mechanism of Action
T-1095 exerts its effects by inhibiting sodium-glucose cotransporters (SGLTs) in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine. The compound is absorbed into the circulation via oral administration and is metabolized to the active form, T-1095A, in the liver. T-1095A then suppresses the activity of SGLTs, resulting in decreased blood glucose levels .
Comparison with Similar Compounds
T-1095 is compared with other similar compounds such as dapagliflozin, canagliflozin, and empagliflozin. These compounds also inhibit sodium-glucose cotransporter 2 (SGLT2) and are used in the treatment of type 2 diabetes. this compound is unique in its ability to inhibit both SGLT1 and SGLT2, whereas the other compounds primarily target SGLT2 . This dual inhibition makes this compound a promising candidate for further research and development.
Similar compounds include:
- Dapagliflozin
- Canagliflozin
- Empagliflozin
- Phlorizin (the natural compound from which this compound is derived)
This compound’s uniqueness lies in its dual inhibition of SGLT1 and SGLT2, providing a broader range of glucose-lowering effects compared to other SGLT2 inhibitors .
Biological Activity
T-1095 is a synthetic compound derived from phlorizin, specifically designed as an inhibitor of sodium-glucose cotransporters (SGLTs), particularly SGLT2. This compound has garnered attention for its potential therapeutic applications in managing diabetes mellitus, primarily through its effects on glucose metabolism and renal function.
This compound functions by inhibiting SGLT2, which is primarily expressed in the kidneys and is responsible for glucose reabsorption from the renal tubules. By blocking this transporter, this compound promotes increased urinary glucose excretion, thereby lowering blood glucose levels. The compound is absorbed into circulation after oral administration and is metabolized to its active form, T-1095A, which exerts the primary pharmacological effects.
Efficacy in Diabetic Models
Research has demonstrated that this compound effectively reduces postprandial hyperglycemia in various diabetic animal models. Notably, studies involving streptozotocin (STZ)-induced diabetic rats and yellow KK mice have shown significant reductions in blood glucose levels and HbA1c after long-term administration of this compound. The compound also ameliorates associated metabolic abnormalities such as hyperinsulinemia and hypertriglyceridemia, along with reducing the development of microalbuminuria in these models .
Table 1: Summary of Efficacy Studies with this compound
Study Type | Model | Key Findings |
---|---|---|
STZ-Induced Diabetic Rats | Long-term treatment | Reduced blood glucose and HbA1c levels |
Yellow KK Mice | Long-term treatment | Amelioration of hyperinsulinemia and triglycerides |
Postprandial Hyperglycemia | Meal load tests | Suppressed hyperglycemia |
Clinical Implications
The biological activity of this compound suggests its potential as an effective antidiabetic agent. Its mechanism of action aligns with the therapeutic goals for managing type 2 diabetes, particularly in patients who exhibit resistance to conventional therapies. The ability of this compound to induce glycosuria may offer a novel approach to glycemic control without the risk of hypoglycemia typically associated with insulin secretagogues.
Table 2: Comparison with Other SGLT2 Inhibitors
Compound | Mechanism | Key Outcomes in Trials |
---|---|---|
This compound | SGLT2 Inhibition | Reduced blood glucose, HbA1c |
Canagliflozin | SGLT2 Inhibition | Significant reduction in A1c levels |
Empagliflozin | SGLT2 Inhibition | Cardiovascular risk reduction |
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNCIERBDJYIQT-PRDVQWLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209746-59-8 | |
Record name | T-1095 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209746598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T-1095 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E730CSAF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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